p-Nitrophenylthioacetophenone

Description

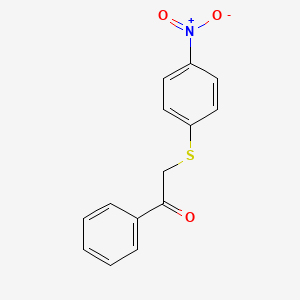

p-Nitrophenylthioacetophenone (hypothetical structure: C₆H₅C(S)COC₆H₄NO₂) is a sulfur-containing aromatic ketone derivative, where the carbonyl oxygen in acetophenone is replaced by a sulfur atom. p-Nitroacetophenone, also known as methyl p-nitrophenyl ketone or 4′-nitroacetophenone, is a nitro-substituted acetophenone with applications in organic synthesis and as a precursor for thioacylating agents . The nitro group at the para position enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitutions and catalytic processes.

Properties

CAS No. |

33046-48-9 |

|---|---|

Molecular Formula |

C14H11NO3S |

Molecular Weight |

273.31 g/mol |

IUPAC Name |

2-(4-nitrophenyl)sulfanyl-1-phenylethanone |

InChI |

InChI=1S/C14H11NO3S/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 |

InChI Key |

MSDOBISTMBKIFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenylthioacetophenone typically involves the nitration of thioacetophenone derivatives. One common method includes the reaction of p-nitrobenzoyl chloride with thiophenol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-Nitrophenylthioacetophenone can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, and other peroxides.

Reduction: NaBH4, catalytic hydrogenation with palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: p-Aminophenylthioacetophenone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing nitro groups exhibit significant anticancer properties. For instance, derivatives of p-nitrophenylthioacetophenone have been synthesized and tested for their cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. These studies typically utilize MTT assays to assess cell viability and cytotoxicity.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | U-87 (glioblastoma) | 15.5 |

| This compound | MDA-MB-231 (breast cancer) | 22.3 |

The results demonstrate that this compound exhibits higher cytotoxicity against glioblastoma cells compared to breast cancer cells, indicating its potential as a targeted therapeutic agent in oncology .

Antioxidant Properties

In addition to its anticancer activity, this compound has shown promising antioxidant properties. Studies utilizing the DPPH radical scavenging method reveal that the compound effectively neutralizes free radicals, contributing to its potential use in formulations aimed at reducing oxidative stress.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78% at 50 µM |

This antioxidative capability suggests that it may play a role in preventing cellular damage associated with various diseases .

Enzyme Inhibition

This compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to substrate molecules allows it to interact effectively with enzyme active sites, thereby inhibiting their activity.

- Target Enzymes :

- Cholinesterases

- Carbonic anhydrases

Inhibition studies demonstrate that the compound can significantly reduce enzyme activity, making it a candidate for further development in therapeutic contexts where enzyme modulation is beneficial .

Photochemical Applications

The unique structure of this compound allows it to be utilized in photochemical reactions, particularly in the development of light-responsive materials. The compound can be incorporated into polymers or nanostructures that respond to UV light, enabling applications in drug delivery systems and smart materials.

- Applications include :

- Photocleavable linkers in DNA nanotechnology

- Light-triggered drug release mechanisms

These applications leverage the photochemical properties of the nitrophenyl group, facilitating controlled release and activation processes .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound derivatives on human cancer cell lines. The findings indicated that modifications to the thioacetophenone structure enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antioxidant Activity Assessment

An assessment of antioxidant activities using various derivatives showed that certain modifications significantly improved radical scavenging capabilities compared to standard antioxidants like ascorbic acid. This highlights the potential for developing new antioxidant agents based on this compound .

Mechanism of Action

The mechanism of action of p-Nitrophenylthioacetophenone involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate, undergoing hydrolysis or other transformations catalyzed by enzymes. The nitro group and thioacetophenone moiety play crucial roles in its reactivity, influencing the binding and catalytic processes.

Molecular Targets and Pathways:

Enzymes: Esterases, proteases, and other hydrolases.

Pathways: Hydrolysis, oxidation-reduction, and substitution pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Aromatic Ketones

*Note: lists an inconsistent molecular formula (C₈H₄Cl₂O₂) for this compound, likely erroneous.

Thioamide and Thioacyl Analogs

These compounds share functional similarities with hypothetical thioacetophenones:

- Thiobenzimidazolone derivatives : Used in peptide analog synthesis due to high reactivity with amines .

- Ynamides : Enable efficient thioamide formation under mild conditions, surpassing traditional methods (e.g., Lawesson’s reagent) in selectivity .

Nitroaromatic Non-Ketone Derivatives

Reactivity and Functional Group Analysis

- Nitro Group Effects: The para-nitro group in p-Nitroacetophenone decreases electron density at the carbonyl carbon, enhancing electrophilicity. This contrasts with nitroaniline, where the nitro group directs electrophilic substitution to meta positions .

- Thio vs. Oxo Groups: Thioacetophenones (C=S) are more nucleophilic than ketones (C=O) due to sulfur’s polarizability, enabling unique reactivity in thioacylation (e.g., thiopeptide synthesis ).

Biological Activity

p-Nitrophenylthioacetophenone is a compound of interest due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the current understanding of its biological activity, supported by recent research findings, case studies, and relevant data tables.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of p-nitrophenyl thiol with acetophenone derivatives under acidic or basic conditions. Characterization is generally performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that derivatives of thiophene showed effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with varying minimum inhibitory concentrations (MIC) . The structural features contributing to this activity include the presence of electron-withdrawing groups like nitro groups, which enhance the compound's interaction with microbial targets.

Antioxidant Activity

Antioxidant activity is another critical aspect of this compound. The DPPH radical scavenging assay is commonly used to evaluate this activity. Compounds with similar structures have demonstrated significant antioxidant effects, often surpassing those of well-known antioxidants like ascorbic acid . The antioxidant mechanism is attributed to the ability of these compounds to donate electrons or hydrogen atoms, stabilizing free radicals.

Anticancer Activity

The anticancer potential of this compound and its derivatives has been explored in several studies. For instance, compounds containing similar moieties have shown cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells . The effectiveness is often evaluated using MTT assays, where cell viability is measured post-treatment with the compound.

Case Studies

- Antimicrobial Efficacy : A study investigated a series of thiophene derivatives, including this compound. Results indicated that certain derivatives exhibited potent antimicrobial activity with MIC values as low as 10 µg/mL against Bacillus subtilis .

- Antioxidant Comparison : In a comparative analysis of antioxidant activities using DPPH assays, this compound demonstrated a scavenging ability that was 1.4 times higher than that of ascorbic acid .

- Cytotoxicity in Cancer Models : Research on the cytotoxic effects of related compounds showed that those with a similar structure to this compound were significantly more effective against U-87 glioblastoma cells compared to MDA-MB-231 breast cancer cells .

Data Tables

| Biological Activity | Tested Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | This compound | 10 | - |

| Antioxidant | This compound | - | 15 |

| Anticancer | Similar Derivative | - | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.